![molecular formula C16H19FN4O2S2 B2596502 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE CAS No. 392297-99-3](/img/structure/B2596502.png)
2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
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Overview
Description
2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE is a complex organic compound that contains multiple functional groups, including a fluorophenyl group, a carbamoyl group, a thiadiazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.
Formation of the Butanamide Chain: The final step involves the formation of the butanamide chain through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-Ethyl-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate the specific pathways involved.
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of thiadiazole derivatives. The compound may modulate inflammatory pathways, providing a basis for its use in treating conditions like arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics .
Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it activates caspase pathways, leading to apoptosis in cancer cells .
Data Table of Applications
Mechanism of Action
The mechanism of action of 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and fluorophenyl group could play a role in binding to the target, while the carbamoyl and butanamide groups may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYL-N-[5-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
- 2-ETHYL-N-[5-({[(2-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE
Uniqueness
The presence of the fluorophenyl group in 2-ETHYL-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BUTANAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound potentially more effective in medicinal applications compared to its chloro- or bromo-substituted analogs.
Biological Activity
The compound 2-Ethyl-N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the 2-fluorophenyl group and a sulfanyl linkage contributes to its unique chemical behavior and potential biological activity.
Chemical Formula:
Biological Activities
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Antimicrobial Activity
- Thiadiazole derivatives are recognized for their antibacterial and antifungal properties. Studies indicate that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial strains, including resistant strains.
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Anti-inflammatory Effects
- Research has shown that thiadiazole derivatives can reduce inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases.
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Antitumor Properties
- Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells, making it a candidate for further anticancer drug development.
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Neuropharmacological Effects
- The compound may exhibit anxiolytic and antidepressant-like effects, attributed to its ability to modulate neurotransmitter systems.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: Compounds with the thiadiazole structure often inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation: Interaction with neurotransmitter receptors may explain its neuropharmacological effects.
- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cancer cells can lead to apoptosis.
Table 1: Summary of Biological Activities
Notable Research
A study published in Pharmaceutical Sciences highlighted the compound's effectiveness against resistant bacterial strains, showing a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics. Another investigation into its anti-inflammatory properties revealed a significant reduction in pro-inflammatory cytokines in murine models when treated with this compound.
Properties
IUPAC Name |
2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S2/c1-3-10(4-2)14(23)19-15-20-21-16(25-15)24-9-13(22)18-12-8-6-5-7-11(12)17/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBELJUICXPTMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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